
methyl N-(3-hydroxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3-hydroxypropyl)carbamate is a carbamate ester with the molecular formula C5H11NO3 and a molecular weight of 133.1 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N-(3-hydroxypropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with methyl chloroformate under mild conditions . Another method includes the reaction of 3-aminopropanol with dimethyl carbonate in the presence of a catalyst . These reactions typically occur at room temperature and yield high purity products.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the reaction . The final product is then purified through filtration and distillation processes to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl N-(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: This compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl N-(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar chemical properties.
Ethyl carbamate: Another carbamate ester used in similar applications.
tert-Butyl N-(3-hydroxypropyl)carbamate: A related compound with a tert-butyl group instead of a methyl group.
Uniqueness
Methyl N-(3-hydroxypropyl)carbamate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its hydroxyl group allows for additional functionalization, making it versatile for various synthetic applications.
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
methyl N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) |
Clé InChI |
BNFYNWDBSWYDRD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



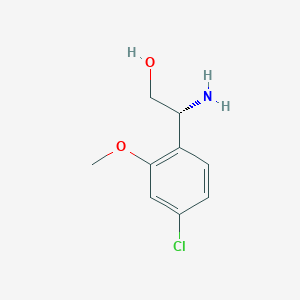
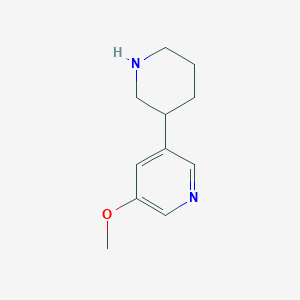
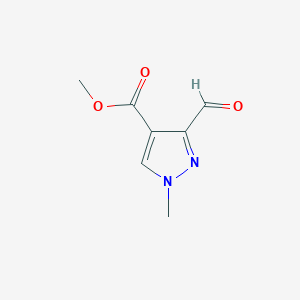
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
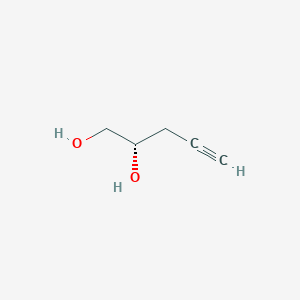
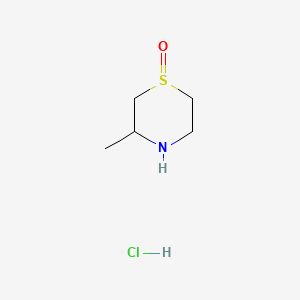
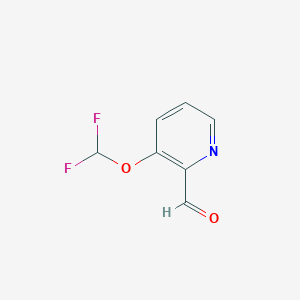
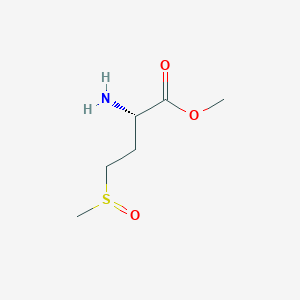
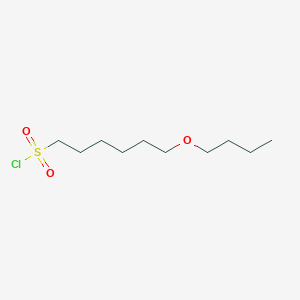

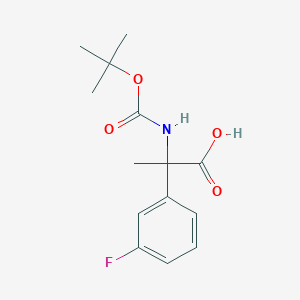
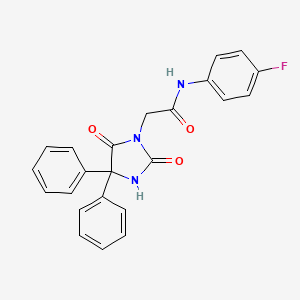
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)
